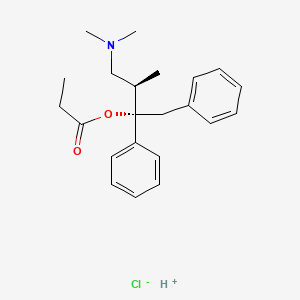

Propoxyphene hydrochloride

説明

Historical Trajectories of Propoxyphene Hydrochloride Chemical Discovery

The journey of this compound's discovery began in the 1950s, a period marked by extensive research into synthetic analgesics to find alternatives to morphine with a lower potential for dependence. uw.edu A. Pohland and H. R. Sullivan first described the preparation of d-propoxyphene in 1953. google.com Their synthesis involved a multi-stage process that began with the creation of an aminoketone, followed by a Grignard reaction and subsequent acylation. google.com

A significant breakthrough in the understanding of propoxyphene's bioactivity came with the resolution of its stereoisomers. It was discovered that only the α-d-stereoisomer possessed analgesic properties. google.com This finding was crucial and highlighted the importance of stereochemistry in drug action. Subsequent research focused on refining the synthesis and purification of this specific isomer. For instance, a 1963 report detailed an alternative synthetic route for α-d-propoxyphene hydrochloride. google.com Over the years, various methods have been developed to improve the yield and purity of the final product, including different acylation techniques and the use of various catalysts. google.comgoogle.com

Initially introduced as this compound, a napsylate salt form was later developed. wikipedia.org The napsylate salt is less soluble in water, a characteristic that was thought to make it less suitable for injection. wikipedia.org

Significance of this compound within Opioid Chemical Space

This compound holds a unique position within the chemical space of opioids due to its structural characteristics. It is a diphenylpropylamine derivative and is structurally related to methadone. uw.edugenome.jp However, unlike the rigid, multi-ring structure of classical opioids like morphine, propoxyphene has a more flexible, acyclic backbone. This structural distinction is a key aspect of its chemical significance.

The molecule contains two stereocenters, leading to four possible stereoisomers. nih.gov As mentioned, the analgesic activity is primarily associated with the (2S, 3R)-isomer, known as dextropropoxyphene. nih.govdrugbank.com This stereospecificity underscores the precise structural requirements for interaction with opioid receptors. The levo-isomer, on the other hand, exhibits antitussive effects. nih.gov

Propoxyphene acts as a weak agonist at mu (μ), kappa (κ), and delta (δ) opioid receptors, with its primary effects mediated through the mu-opioid receptor. nih.govdrugbank.com Its interaction with these receptors initiates a cascade of intracellular events, ultimately leading to a reduction in neuronal excitability and the perception of pain. nih.govdrugbank.com The study of propoxyphene's structure-activity relationship (SAR) has contributed to a broader understanding of how different chemical moieties influence the analgesic and other pharmacological effects of opioids. gpatindia.com

The metabolism of propoxyphene, primarily through N-demethylation by cytochrome P450 enzymes like CYP3A4 to its major metabolite, norpropoxyphene (B1213060), is another area of significant chemical research. drugbank.compharmgkb.org The differing potencies and properties of the parent compound and its metabolite have been a subject of study. ncats.io

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| IUPAC Name | [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride nih.gov |

| Molecular Formula | C22H30ClNO2 nih.gov |

| Molecular Weight | 375.9 g/mol fda.gov |

| Melting Point | 163-168 °C ontosight.ai |

| Solubility | Freely soluble in water, soluble in alcohol google.com |

Structure

3D Structure of Parent

特性

IUPAC Name |

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQBBUPJKANITL-MYXGOWFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048913 | |

| Record name | Propoxyphene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639-60-7 | |

| Record name | Dextropropoxyphene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxyphene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.-[(1R)-2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-, 1-propanoate, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propoxyphene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextropropoxyphene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPHENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB2TL9PS0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Purity and Enantiomeric Considerations of Propoxyphene Hydrochloride

Elucidation of Stereoisomers (α-dextro and α-levo) and their Distinct Chemical Profiles

The two principal stereoisomers of propoxyphene are the α-dextro and α-levo forms. These enantiomers are non-superimposable mirror images of each other, and despite having the same chemical formula and connectivity, they exhibit profound differences in their interaction with chiral environments, such as biological receptors. chiralpedia.com

α-dextro-propoxyphene : Also known as dextropropoxyphene, this is the (2S,3R)-(+)-enantiomer. guidetopharmacology.org It is the stereoisomer responsible for the compound's analgesic properties. unodc.orgallfordrugs.comepo.org Dextropropoxyphene hydrochloride is a white, crystalline powder with a bitter taste. allfordrugs.comepo.org It is freely soluble in water and soluble in alcohol. epo.org

α-levo-propoxyphene : Known as levopropoxyphene (B1675174), this is the (2R,3S)-(-)-enantiomer. wikipedia.org In contrast to its dextrorotatory counterpart, levopropoxyphene is nearly devoid of analgesic activity. wikipedia.org Instead, it demonstrates antitussive (cough suppressant) effects. chiralpedia.comwikipedia.org

The distinct biological activities of these enantiomers highlight the principle of stereospecificity in pharmacology, where the specific spatial arrangement of a molecule dictates its biological function. chiralpedia.com

| Property | α-dextro-propoxyphene | α-levo-propoxyphene |

|---|---|---|

| Systematic Name | [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate chiralpedia.comnih.gov | [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate wikipedia.org |

| CAS Number | 469-62-5 allfordrugs.com | 2338-37-6 wikipedia.org |

| Molecular Formula | C22H29NO2 allfordrugs.com | C22H29NO2 wikipedia.org |

| Molar Mass | 339.47 g/mol allfordrugs.com | 339.471 g/mol wikipedia.org |

| Specific Optical Rotation | +59.8° (c=0.6 in water at 25°C) for the hydrochloride salt nih.gov | Data not widely available, but is levorotatory (-) |

| Primary Pharmacological Activity | Opioid Analgesic nih.gov | Antitussive wikipedia.org |

Advanced Methodologies for Chiral Resolution and Enantioselective Synthesis

The production of enantiomerically pure propoxyphene is essential for its targeted therapeutic applications. This has led to the development of various methods for separating the racemic mixture (chiral resolution) and for synthesizing a specific enantiomer (enantioselective synthesis).

Chiral Resolution: Early methods for separating propoxyphene enantiomers relied on classical resolution techniques. One such method involves the fractional crystallization of diastereomeric salts formed by reacting the racemic base with a chiral resolving agent. For instance, the resolution of the precursor α-dl-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol was achieved using d-camphorsulfonic acid. google.com Similarly, the key synthetic intermediate, racemic β-dimethylamino-α-methylpropiophenone, was resolved through crystallization using dibenzoyl tartrate salts. epo.org

More advanced and efficient analytical and preparative techniques have since been established:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the enantiomeric purity of propoxyphene. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For example, a Chiralcel OD column has been used to separate the enantiomers of the precursor, oxyphene. researchgate.net

Capillary Electrophoresis (CE): This technique has been shown to be a rapid and efficient method for the chiral resolution of propoxyphene. The separation is often achieved by adding chiral selectors, such as cyclodextrins, to the buffer. researchgate.net

Enantioselective Synthesis: Instead of separating a racemic mixture, enantioselective synthesis aims to produce the desired enantiomer directly. A common strategy is to use a starting material that is already enantiomerically pure, a method known as chiral pool synthesis. An alternative synthetic route for α-d-propoxyphene hydrochloride involves starting with the resolved, optically active amino ketone, (-)-β-dimethylamino-α-methylpropiophenone. epo.org This optically active intermediate, when subjected to a Grignard reaction with benzylmagnesium chloride, yields the desired d-isomer of the carbinol precursor (d-oxyphene). epo.org The final step is the acylation of this precursor. Various methods for this esterification have been developed, including reacting the carbinol with propionic anhydride (B1165640) or with propionyl chloride, sometimes with the addition of thionyl chloride to improve yield. google.comgoogle.com

| Methodology | Technique | Description |

|---|---|---|

| Chiral Resolution | Fractional Crystallization | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent (e.g., dibenzoyl tartaric acid, d-camphorsulfonic acid) which have different solubilities. epo.orggoogle.com |

| Chromatography (HPLC, CE) | Separation based on differential interactions with a chiral environment, such as a chiral stationary phase in HPLC or chiral additives (cyclodextrins) in CE. researchgate.net | |

| Enantioselective Synthesis | Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure precursor, such as resolved β-dimethylamino-α-methylpropiophenone, to stereoselectively produce the desired final enantiomer. epo.org |

Stereochemical Influences on Molecular Recognition and Ligand Binding

The significant divergence in the pharmacological effects of the α-dextro and α-levo enantiomers of propoxyphene is a direct result of their stereochemistry dictating their interaction with biological targets. Molecular recognition, the process by which molecules bind to receptors, is highly dependent on the three-dimensional shape of the ligand.

The analgesic effect of dextropropoxyphene is mediated through its binding to opioid receptors in the central nervous system, particularly the mu (µ)-opioid receptor, where it acts as a weak agonist. nih.govnih.gov The specific (2S,3R) configuration of dextropropoxyphene allows it to fit precisely into the binding site of the mu-opioid receptor. This binding event initiates a signal transduction cascade, leading to a decrease in the perception of pain. nih.gov

In contrast, the (2R,3S) configuration of levopropoxyphene does not allow for effective binding to the mu-opioid receptor, which explains its lack of analgesic activity. wikipedia.org Its antitussive effect is believed to arise from interactions with different receptors in the central nervous system, though it binds poorly to the sigma-1 receptor, a target for many other antitussive agents. wikipedia.org The stereochemical differences ensure that each enantiomer interacts with the body's complex system of receptors in a unique way, leading to distinct therapeutic outcomes. This relationship underscores the critical importance of stereochemical purity in drug design and application.

| Stereoisomer | Configuration | Primary Receptor Target | Binding Outcome |

|---|---|---|---|

| α-dextro-propoxyphene | (2S,3R) | Mu (µ)-opioid receptor nih.govnih.gov | Agonist activity, leading to analgesia. nih.gov |

| α-levo-propoxyphene | (2R,3S) | Does not effectively bind mu-opioid receptors. wikipedia.org | Lack of analgesic activity; interacts with other receptors to produce an antitussive effect. wikipedia.org |

Synthetic Pathways and Chemical Transformations of Propoxyphene Hydrochloride

Evolution of Propoxyphene Hydrochloride Synthesis Methodologies

The journey to produce this compound efficiently and with high purity has led to the development of various synthetic strategies, moving from early-stage, lower-yield reactions to more refined and catalytically driven processes.

The initial synthesis of racemic propoxyphene was reported by Pohland and Sullivan in 1953. drugfuture.comwikipedia.org This multi-stage process began with the preparation of the aminoketone, β-dimethylaminobutyrophenone, through the addition of a secondary amine to phenylpropenyl ketone. google.comallfordrugs.com This was followed by a Grignard reaction of the aminoketone with benzylmagnesium chloride to produce the amino alcohol, a crucial intermediate. wikipedia.orgallfordrugs.com The final step involved the acylation of the α-dl-hydrochloride using propionic anhydride (B1165640) with either triethylamine (B128534) or pyridine (B92270) as a catalyst. google.comgoogle.com

A significant challenge in the early synthesis was the separation of the diastereomers. It was discovered that the α-diastereoisomers possess the desired analgesic activity, while the β-diastereoisomers are largely inactive. drugfuture.com The initial methods for separating these isomers and the subsequent purification of the hydrochloride salt were cumbersome, often requiring multiple recrystallizations from methanol-ethyl acetate (B1210297) solutions, which resulted in yields of less than 70%. google.comgoogle.com These early acylation reactions using propionic anhydride, while foundational, were limited by these low yields and the difficulties in purification. google.com

To overcome the limitations of the early anhydride esterification methods, researchers developed more efficient processes utilizing acid chlorides. A notable advancement involved the acylation of the carbinol precursor, known as d-oxyphene (α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol), with propionyl chloride. google.comgoogle.com This approach eliminated the need for an amine catalyst. google.com

A key innovation in this refined method was the introduction of thionyl chloride to the reaction mixture in a dichloromethane (B109758) solvent. google.comscribd.com The thionyl chloride selectively reacts with any unreacted d-oxyphene, simplifying the purification process. google.com This method significantly improved the yield of α-d-propoxyphene hydrochloride to at least 76% and negated the need for precipitating the product in ether and performing multiple crystallizations. google.comscribd.com The reaction is typically conducted by dissolving the reactants in dichloromethane, followed by the addition of ethyl acetate to precipitate the fine white crystalline product. scribd.com

The following table summarizes a typical refined acid chloride reaction:

| Reactant/Reagent | Role | Molar Ratio (relative to d-oxyphene) |

| d-oxyphene | Precursor Carbinol | 1.0 |

| Propionyl Chloride | Acylating Agent | ~2.0 |

| Thionyl Chloride | Purifying Agent | 0.1 - 0.5 |

| Dichloromethane | Solvent | Sufficient to dissolve reactants |

| Ethyl Acetate | Precipitation Agent | - |

The resolution of racemic β-dimethylamino-α-methylpropiophenone was achieved through the crystallization of its dibenzoyl tartrate salts. allfordrugs.com Using dibenzoyl-(-)-tartaric acid yielded the insoluble salt of the desired (-)-β-dimethylamino-α-methylpropiophenone. allfordrugs.com A Hungarian patent later described a similar process using (+)-dibenzoyl-D-tartaric acid for the resolution. google.com This stereospecific synthesis, starting from the resolved aminoketone, provided a more direct pathway to the desired α-d-isomer, with reported yields of the carbinol precursor around 69%. allfordrugs.comgoogle.com The subsequent acylation was then carried out using established methods. allfordrugs.com

Precursor Chemistry and Functional Group Interconversions in this compound Synthesis

The synthesis of this compound involves several key precursors and functional group interconversions. The foundational steps generally include the formation of a propiophenone (B1677668) derivative, followed by a Mannich reaction, a Grignard reaction, and finally, esterification. wikipedia.org

The synthesis often commences with a Friedel-Crafts acylation of benzene (B151609) with propionyl chloride, using aluminum chloride as a Lewis acid catalyst, to form propiophenone. wikipedia.org Subsequently, a Mannich reaction of propiophenone with formaldehyde (B43269) and dimethylamine (B145610) yields the corresponding aminoketone, 4-dimethylamino-3-methylpropiophenone. wikipedia.org

A critical step is the Grignard reaction of this aminoketone with benzylmagnesium bromide. wikipedia.org This reaction introduces the second phenyl group and converts the ketone into a tertiary alcohol, forming the amino alcohol intermediate, 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol (d-oxyphene). wikipedia.orggoogle.com It is noteworthy that this amino alcohol intermediate itself does not exhibit analgesic activity. wikipedia.org

The final key functional group interconversion is the esterification of the tertiary alcohol. wikipedia.org As discussed previously, this can be achieved through reaction with propionic anhydride or, more efficiently, with propionyl chloride to form the propionate (B1217596) ester, propoxyphene. wikipedia.orggoogle.com The resulting free base is then converted to its hydrochloride salt. google.com

Chemical Characterization of Synthetic Intermediates and Byproducts

Throughout the synthesis of this compound, the characterization of intermediates and byproducts is crucial for ensuring the purity and identity of the final product. The primary intermediate is the amino alcohol, α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (d-oxyphene). google.com Its stereochemistry is critical for the activity of the final compound. drugfuture.com

The resolution of the precursor aminoketone, β-dimethylamino-α-methylpropiophenone, is a key step where characterization is vital. The use of dibenzoyl tartrate salts allows for the separation of the enantiomers. allfordrugs.com The distinct physical properties of these diastereomeric salts, such as solubility, facilitate their separation.

Byproducts in the synthesis can arise from several sources. In the early anhydride-based acylation, incomplete reaction could leave unreacted d-oxyphene in the final product, necessitating extensive purification. google.com The refined acid chloride method addresses this by using thionyl chloride to convert the excess d-oxyphene into a more easily separable form. google.com In syntheses that are not stereospecific, the inactive β-diastereoisomers are major byproducts that must be removed. drugfuture.com Additionally, the use of chlorinated solvents like dichloromethane in some methods can lead to chlorinated impurities, which can complicate purification. allfordrugs.comgoogle.com

The final this compound product is a bitter, white crystalline powder. google.com It is characterized by its melting point, which is between 163-168.5°C, and its specific rotation. drugfuture.com It is soluble in water, alcohol, and chloroform. drugfuture.com

Structure Activity Relationship Sar of Propoxyphene and Its Analogues

Correlating Structural Features with Receptor Binding Affinity and Selectivity

Propoxyphene hydrochloride is a synthetic opioid agonist that is structurally similar to methadone. Its analgesic effects are mediated through its interaction with opioid receptors in the central nervous system, primarily the mu (µ)-opioid receptor. nih.govnih.gov However, it is classified as a weak agonist, a characteristic reflected in its receptor binding affinity. nih.gov

Research measuring the binding affinity (Ki) of various opioid drugs at the human mu-opioid receptor (MOR) provides a quantitative basis for this classification. Propoxyphene falls into a category of opioids with a Ki value greater than 100 nM, indicating a lower affinity compared to potent agonists like fentanyl or morphine. One study determined the experimental binding affinity of propoxyphene to be 120 nM. nih.gov This relatively lower affinity correlates with its classification as an analgesic for mild to moderate pain.

Studies comparing propoxyphene to morphine at the receptor level suggest differences in their binding mechanisms. Propoxyphene shows a higher relative affinity for receptor sites occupied by enkephalin analogues compared to morphine. nih.gov This indicates that while both compounds act on mu-opioid receptors, the specific interactions and conformational changes they induce may differ, contributing to their distinct pharmacological profiles. nih.gov

The core pharmacophore of propoxyphene, essential for its opioid receptor interaction, consists of:

A tertiary amine group, which is protonated at physiological pH and forms a crucial ionic bond with an anionic residue in the receptor binding pocket.

Two aromatic phenyl rings, which engage in hydrophobic or van der Waals interactions with the receptor.

A quaternary carbon center, which creates a specific three-dimensional conformation.

A propionate (B1217596) ester group, which also contributes to the binding.

The metabolite, norpropoxyphene (B1213060), formed by N-demethylation, is also pharmacologically active. nih.govmedchemexpress.com The alteration of the tertiary amine to a secondary amine in norpropoxyphene modifies its interaction with the opioid receptor and contributes to a different pharmacological and toxicological profile.

Table 1: Opioid Receptor Binding Affinity Comparison

| Compound | Receptor Type | Binding Affinity (Ki) | Potency Classification |

|---|---|---|---|

| Propoxyphene | Mu (µ) | >100 nM (approx. 120 nM) | Weak |

| Morphine | Mu (µ) | 1-100 nM | Strong |

| Fentanyl | Mu (µ) | 1-100 nM | Strong |

| Sufentanil | Mu (µ) | <1 nM | Very Strong |

| Codeine | Mu (µ) | >100 nM | Weak |

| Tramadol | Mu (µ) | >100 nM | Weak |

This table presents a simplified comparison of binding affinities to illustrate relative potency. Actual Ki values can vary based on experimental conditions.

Impact of Ester Linkage and Stereochemistry on Pharmacophore Activity

The structure of propoxyphene contains two chiral centers, leading to the existence of four possible stereoisomers. The biological activity is profoundly dependent on this stereochemistry, a classic example of stereoselectivity in drug action. wikipedia.org

The analgesic properties of propoxyphene are almost exclusively attributed to the (+)-α-dextro isomer, specifically the (2S,3R)-enantiomer, known as dextropropoxyphene . nih.govguidetopharmacology.org This isomer possesses the correct three-dimensional arrangement of its functional groups to bind effectively to the mu-opioid receptor and elicit an analgesic response. wikipedia.org

In contrast, its enantiomer, the (-)-α-levo isomer or levopropoxyphene (B1675174) ((2R,3S)-enantiomer), is nearly devoid of analgesic activity. wikipedia.orgchiralpedia.com It does, however, exhibit antitussive (cough suppressant) effects and was marketed separately for this purpose. wikipedia.orgnih.gov This stark difference in pharmacology between the two enantiomers underscores the highly specific geometric requirements of the opioid receptor's binding site. The receptor can clearly differentiate between the mirror-image structures, accommodating the dextro-isomer to produce analgesia while interacting differently or not at all with the levo-isomer in the context of pain relief. wikipedia.orgchiralpedia.com

The ester linkage—the propionate group attached to the quaternary carbon—is also a critical feature of the pharmacophore. Esterification of the parent amino alcohol is necessary for analgesic activity. wikipedia.org The size, shape, and electronic properties of this ester group influence the compound's interaction with the receptor. It is believed to contribute to the binding through hydrophobic and possibly hydrogen bonding interactions. Altering this ester group would significantly impact the compound's binding affinity and efficacy. For instance, hydrolysis of the ester linkage to the corresponding alcohol results in a metabolite with no analgesic effect. researchgate.net

Table 2: Activity of Propoxyphene Stereoisomers

| Stereoisomer | Chemical Name | Primary Pharmacological Activity |

|---|---|---|

| Dextropropoxyphene | [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | Analgesic (µ-opioid agonist) |

| Levopropoxyphene | [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | Antitussive |

Design and Synthesis of Propoxyphene Derivatives for SAR Exploration

The exploration of propoxyphene's structure-activity relationships has largely been a historical endeavor, with much of the foundational work performed during the development of synthetic analgesics. The synthesis of propoxyphene itself involves a multi-step process that provides opportunities to create derivatives for SAR studies.

The typical synthesis involves:

A Friedel-Crafts acylation of benzene (B151609) with propionyl chloride to form propiophenone (B1677668).

A Mannich reaction of propiophenone with formaldehyde (B43269) and dimethylamine (B145610) to yield the corresponding aminoketone.

Reaction of this aminoketone with a Grignard reagent, such as benzylmagnesium bromide, to produce the tertiary amino alcohol.

Esterification of the alcohol with propionic anhydride (B1165640) to yield propoxyphene. wikipedia.org

To explore the SAR, medicinal chemists have synthesized analogues by modifying each key part of the molecule:

Modification of the Ester Group: Derivatives with different ester groups (e.g., acetate (B1210297), butyrate) have been synthesized. These studies generally show that the propionate ester is optimal for activity. Changing the size or polarity of this group can weaken the interaction with the receptor, highlighting its role in fitting into a specific hydrophobic pocket.

Alterations to the Dimethylamino Group: The tertiary amine is crucial for receptor binding. N-demethylation to form norpropoxyphene reduces opioid agonist activity. Synthesis of analogues with different alkyl groups on the nitrogen (e.g., diethylamino, pyrrolidinyl) has been explored. Increasing the bulk of these substituents generally decreases analgesic potency, suggesting steric hindrance at the receptor's binding site.

Substitution on the Phenyl Rings: Adding substituents (e.g., hydroxyl, methoxy, halo groups) to the two phenyl rings can alter the electronic properties and lipophilicity of the molecule. These changes can affect both receptor binding and the ability of the compound to cross the blood-brain barrier. For many opioid analgesics, a phenolic hydroxyl group (as seen in morphine) enhances activity, but in the flexible acyclic structure of propoxyphene, the SAR is different, and unsubstituted phenyl rings are preferred.

Changes to the Butane (B89635) Backbone: Modifying the methyl group on the C3 position of the butane chain affects the stereochemistry and conformation of the molecule. Removing this methyl group or replacing it with larger alkyl groups alters the spatial relationship between the key pharmacophoric elements, typically leading to a decrease in activity.

These synthetic explorations have reinforced the understanding that the specific combination of a (2S,3R) stereochemistry, a propionate ester, two unsubstituted phenyl rings, and a dimethylamino group on a flexible butane backbone is required for the characteristic weak mu-opioid agonist activity of dextropropoxyphene.

Chemical Biotransformation Pathways of Propoxyphene Hydrochloride

Cytochrome P450 (CYP) Mediated Metabolism

The metabolism of propoxyphene is predominantly a Phase I oxidative process mediated by specific CYP isozymes. This phase of metabolism introduces or exposes functional groups on the parent drug molecule, preparing it for subsequent reactions.

The principal metabolic pathway for propoxyphene is N-demethylation, which results in the formation of its primary metabolite, norpropoxyphene (B1213060). drugbank.com This reaction is almost exclusively catalyzed by the CYP3A subfamily of enzymes, with CYP3A4 being the major contributor. drugbank.comnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the main enzyme responsible for converting dextropropoxyphene to nordextropropoxyphene. nih.gov

The kinetic parameters for this biotransformation have been characterized, showing a Michaelis-Menten constant (Km) of 179 +/- 74 µM and an intrinsic clearance (Clint) of 0.41 +/- 0.26 ml/mg/h in microsomes from CYP2D6 extensive metabolizers, further solidifying the primary role of CYP3A4 in this pathway. nih.gov

In addition to CYP3A4, the CYP3A5 isozyme also plays a significant role in the metabolism of propoxyphene. Genetic polymorphisms in the CYP3A5 gene have been shown to influence the disposition of dextropropoxyphene. Individuals carrying different CYP3A5 genotypes exhibit significant variations in plasma concentrations and oral clearance of the drug, indicating that CYP3A5 contributes to the inter-individual variability observed in propoxyphene metabolism.

While other CYP enzymes are involved in the metabolism of various drugs, studies have indicated a lack of significant involvement from the CYP2D6 isozyme in the N-demethylation of propoxyphene. nih.gov

| Parameter | Value | Primary Enzyme |

|---|---|---|

| Km (Michaelis-Menten constant) | 179 ± 74 µM | CYP3A4 |

| Clint (Intrinsic Clearance) | 0.41 ± 0.26 ml/mg/h | CYP3A4 |

Beyond the primary N-demethylation pathway, propoxyphene can undergo minor metabolic transformations. These include other Phase I oxidative reactions such as ring hydroxylation. This process involves the addition of a hydroxyl group to the aromatic ring of the propoxyphene molecule.

Chemical Characterization of Metabolite Structures (e.g., Norpropoxyphene)

Norpropoxyphene is the major and pharmacologically active metabolite of propoxyphene. Its chemical structure is similar to the parent compound, differing by the absence of one methyl group on the nitrogen atom. This structural change results from the N-demethylation process. The chemical properties of norpropoxyphene are summarized in the table below.

| Property | Value |

|---|---|

| Chemical Formula | C₂₁H₂₇NO₂ |

| Molar Mass | 325.45 g/mol |

| IUPAC Name | (2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl propanoate |

| PubChem CID | 3084563 |

Enzyme Inhibition Kinetics of Propoxyphene Hydrochloride on CYP Isozymes (e.g., CYP3A4, CYP2D6)

This compound and its dextro-isomer are known to be inhibitors of certain cytochrome P450 enzymes. nih.govliferaftgroup.org This inhibition can lead to clinically significant drug-drug interactions by altering the metabolism of other medications that are substrates for these enzymes.

Specifically, propoxyphene has been identified as an inhibitor of both CYP3A4 and CYP2D6. liferaftgroup.orgdrugbank.com Inhibition of CYP3A4, the same enzyme responsible for its primary metabolism, suggests a potential for autoinhibition. By inhibiting CYP2D6, propoxyphene can affect the metabolism of a wide range of therapeutic agents, including certain antidepressants, beta-blockers, and other opioids. clinpgx.org

The precise kinetic parameters of this inhibition, such as the inhibition constant (Ki) and the specific mechanism (e.g., competitive, non-competitive, or mechanism-based), are not extensively detailed in the available scientific literature. However, the established inhibitory effect underscores the importance of considering potential drug interactions when propoxyphene is co-administered with substrates of CYP3A4 or CYP2D6. nih.gov Mechanism-based inhibition of CYP3A4 is characterized by a time- and concentration-dependent inactivation of the enzyme, which can have significant clinical consequences. nih.gov

Chemical Stability and Degradation Kinetics of Propoxyphene Hydrochloride

Identification and Structural Elucidation of Degradation Products

Forced degradation studies are instrumental in identifying the potential degradation products of a drug substance. In the case of propoxyphene hydrochloride, the primary metabolic pathway involves N-demethylation, leading to the formation of its major metabolite, norpropoxyphene (B1213060) . Beyond metabolism, chemical degradation can occur under stress conditions.

Under alkaline conditions, norpropoxyphene can undergo further degradation to form a dehydrated rearrangement product. Additionally, metabolites arising from the hydrolysis of the ester linkage in the propoxyphene molecule have been identified. N-acetylated products have also been reported as metabolites in various species.

Computational Chemistry and Molecular Modeling of Propoxyphene Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations for propoxyphene hydrochloride can elucidate its fundamental electronic properties, which are key determinants of its chemical behavior and reactivity.

By solving the Kohn-Sham equations, DFT can accurately map the electron density distribution of the this compound molecule. mdpi.com This allows for the calculation of critical molecular-level descriptors. These descriptors include molecular orbital energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a crucial indicator of chemical reactivity and stability. nih.gov

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight electrophilic and nucleophilic sites. nih.gov This information is invaluable for predicting how this compound will interact with other molecules, including biological receptors and metabolizing enzymes. The reactivity of different parts of the molecule can be quantified through local reactivity descriptors derived from DFT, such as Fukui functions, which pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack. scirp.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of Propoxyphene

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |

Molecular Dynamics Simulations of this compound-Protein Complexes

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations are particularly useful for studying its interaction with protein targets, such as opioid receptors. These simulations can reveal the intricate dance of binding and unbinding, providing a detailed picture of the forces and conformational changes involved. youtube.com

An MD simulation of a this compound-protein complex would begin with the three-dimensional structures of both the ligand and the protein. The system is then solvated in a simulated physiological environment, and the trajectory of each atom is calculated over a set of discrete time steps by integrating Newton's laws of motion. unibo.it This allows for the exploration of the conformational landscape of the complex and the identification of stable binding poses. researchgate.net

Analysis of MD trajectories can provide insights into the stability of the drug-receptor complex, the specific amino acid residues involved in binding, and the role of water molecules in mediating these interactions. nih.gov Furthermore, these simulations can help to understand how the binding of this compound might induce conformational changes in the receptor, which is often a critical step in initiating a biological response.

In Silico Prediction of Molecular Interactions and Binding Energies

In silico methods for predicting molecular interactions and binding energies are crucial for understanding the affinity of this compound for its biological targets. insilicominds.com These computational techniques can provide both qualitative and quantitative estimates of the binding strength, helping to rationalize the compound's pharmacological activity.

One common approach is the use of molecular mechanics-based methods, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. nih.gov These techniques calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model.

For a more detailed understanding of the non-covalent interactions that govern binding, methods like Non-Covalent Interaction (NCI) analysis can be employed. NCI analysis provides a visual representation of the weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, between this compound and its binding partner. Energy decomposition analysis (EDA) can further dissect the binding energy into its constituent components, such as electrostatic, exchange, and repulsion terms, offering a deeper understanding of the driving forces behind binding.

Table 2: Hypothetical Binding Energy Contributions for a Propoxyphene-Receptor Complex

| Energy Component | Calculated Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy | -45.2 | Favorable dispersion and repulsion forces |

| Electrostatic Energy | -28.7 | Favorable charge-charge and dipole-dipole interactions |

| Polar Solvation Energy | 35.5 | Unfavorable energy of desolvating polar groups |

| Nonpolar Solvation Energy | -5.1 | Favorable energy of burying nonpolar groups |

| Total Binding Free Energy | -43.5 | Overall binding affinity |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like propoxyphene is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. kent.ac.uk This is achieved by systematically exploring the molecule's potential energy surface (PES), which is a multidimensional surface that describes the energy of the molecule as a function of its geometry. mdpi.com

Computational methods can be used to map the PES of this compound by systematically rotating its rotatable bonds and calculating the energy of each resulting conformation. researchgate.net This process can identify the global minimum energy conformation as well as other low-energy local minima. The results of a conformational analysis can provide insights into the shape of the molecule that is most likely to be present in solution and the conformation that is recognized by its biological target.

Understanding the conformational preferences of this compound is also important for interpreting experimental data, such as NMR spectra, where the observed properties are an average over the different conformations present at equilibrium.

Computational Approaches for Predicting Chemical Stability and Degradation Pathways

Computational methods can be employed to predict the chemical stability of this compound and to elucidate its potential degradation pathways. purdue.edu This is particularly important for understanding the shelf-life of the drug and for identifying any potentially toxic degradation products. nih.gov

By applying principles of quantum chemistry, it is possible to model the reactivity of this compound towards various degradation reactions, such as hydrolysis, oxidation, and photolysis. fda.gov Computational tools can be used to calculate the activation energies for different degradation pathways, allowing for the prediction of the most likely routes of degradation under specific conditions.

Furthermore, computational systems for pathway prediction can be used to systematically explore the possible degradation products of this compound. nih.gov These systems use a set of rules based on known chemical reactions to generate a network of potential degradation products, which can then be prioritized for experimental investigation. This in silico approach can significantly accelerate the process of identifying and characterizing degradation products.

Emerging Research Avenues and Future Perspectives for Propoxyphene Hydrochloride Chemistry

Unraveling Novel Chemical Interactions and Mechanisms at the Molecular Level

Future research on propoxyphene hydrochloride is increasingly focused on elucidating its complex interactions at the molecular level. While its primary action as a weak agonist at mu-opioid receptors is well-documented, there is growing interest in understanding the nuances of these and other potential molecular interactions. nih.govdrugbank.comnih.gov

Receptor Binding and G-Protein Coupling: Propoxyphene primarily targets mu-opioid receptors (OP3), which are G-protein coupled receptors. nih.govdrugbank.com The binding of propoxyphene stimulates the exchange of Guanosine Triphosphate (GTP) for Guanosine Diphosphate (GDP) on the G-protein complex. This action leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). nih.govdrugbank.com This cascade ultimately inhibits the release of various neurotransmitters, including substance P, GABA, dopamine, and acetylcholine. nih.govdrugbank.com

Advanced computational docking and molecular dynamics simulations are being explored to create more accurate models of the binding pose of propoxyphene within the mu-opioid receptor. These models can help to identify the specific amino acid residues that are critical for its binding and efficacy. researchgate.net Understanding these interactions in greater detail could provide a blueprint for the design of new molecules with more specific actions.

Metabolic Pathways and Enzyme Interactions: The metabolism of propoxyphene is intricate, primarily occurring through N-demethylation to its major metabolite, norpropoxyphene (B1213060), a process mediated by the cytochrome P450 enzyme CYP3A4. drugbank.comfda.govfda.gov Minor metabolic routes include ring hydroxylation and glucuronide formation. fda.govfda.gov

A significant area of research is the inhibitory effect of propoxyphene on both CYP3A4 and CYP2D6 enzymes. fda.govfda.gov This inhibition can lead to significant drug-drug interactions. For instance, co-administration with drugs metabolized by these enzymes, such as carbamazepine, can lead to increased plasma concentrations and potential toxicity. fda.govfda.govwikipedia.org Future research may focus on quantifying the inhibitory constants and elucidating the precise mechanisms of these interactions.

Stereochemistry and Biological Activity: Propoxyphene has four stereoisomers, but the pharmacological activity is mainly associated with the α-isomers. The α-dextro-propoxyphene enantiomer is responsible for the analgesic effects, while the α-levo-propoxyphene enantiomer has antitussive properties. This stark difference in activity highlights the importance of stereochemistry in molecular recognition by biological targets.

| Interaction Type | Key Molecules Involved | Primary Consequence |

|---|---|---|

| Receptor Binding | Mu-opioid receptors (OP3) | Inhibition of adenylate cyclase, reduced intracellular cAMP |

| Metabolism | Cytochrome P450 (CYP3A4, CYP2D6) | Formation of norpropoxyphene; potential for drug-drug interactions |

| Stereospecific Binding | Opioid and other receptors | Different pharmacological effects for different stereoisomers |

Innovations in Green Chemistry Approaches for this compound Synthesis

The original synthesis of propoxyphene, while historically significant, offers opportunities for the application of modern green chemistry principles. Future research in this area would aim to develop more sustainable and efficient synthetic routes.

Key areas for innovation include:

Atom Economy: Re-evaluating the classical synthesis to improve atom economy by minimizing the formation of byproducts. This could involve the use of catalytic reactions that proceed with high selectivity.

Greener Solvents: Replacing traditional, often hazardous, organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: The development of novel catalysts, including biocatalysts or metal-organic frameworks, could lead to milder reaction conditions, higher yields, and improved stereoselectivity, reducing the need for chiral resolution steps.

Renewable Feedstocks: Investigating the possibility of using starting materials derived from renewable resources to reduce the environmental footprint of the synthesis.

Application of Advanced Spectroscopic and Imaging Techniques in Chemical Analysis

The characterization of this compound and its metabolites can be significantly enhanced by the application of modern analytical techniques.

Advanced Spectroscopic Methods:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can provide highly accurate mass measurements, facilitating the unambiguous identification of propoxyphene, its metabolites, and any impurities.

Tandem Mass Spectrometry (MS/MS): This technique is invaluable for structural elucidation by providing detailed fragmentation patterns of the molecule, which can help to differentiate between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can provide a complete picture of the molecular structure and stereochemistry of propoxyphene and its derivatives.

Imaging Techniques:

Mass Spectrometry Imaging (MSI): This powerful technique could be used in preclinical studies to visualize the distribution of propoxyphene and its metabolites in tissue sections, providing insights into its pharmacokinetic and pharmacodynamic properties at a spatial level.

Development of Predictive Models for Chemical Properties and Transformations

Computational chemistry and bioinformatics are poised to play a crucial role in the future study of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of propoxyphene and its analogues with their biological activity. These models could be used to predict the opioid receptor binding affinity of novel derivatives, guiding the synthesis of compounds with potentially altered properties.

Predictive Metabolism and Toxicity Models: In silico models that predict the metabolic fate of propoxyphene could help to identify potential metabolites and assess their likelihood of causing adverse effects. fda.gov For example, computational models could be used to predict the potential for drug-drug interactions by simulating the binding of propoxyphene to various cytochrome P450 enzymes.

Molecular Docking and Simulation: As previously mentioned, molecular docking studies can predict the preferred binding orientation of propoxyphene at its receptor targets. plos.org Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the molecular interactions. researchgate.netmorressier.com

| Modeling Technique | Application | Potential Outcome |

|---|---|---|

| QSAR | Predicting biological activity of analogues | Design of new molecules with tailored properties |

| Metabolism Prediction | Identifying potential metabolites and interactions | Early assessment of potential drug-drug interactions |

| Molecular Docking | Simulating ligand-receptor binding | Understanding the molecular basis of activity |

Q & A

Basic: What analytical methods are recommended for quantifying Propoxyphene hydrochloride in pharmaceutical formulations?

Answer:

Gas chromatography (GC) with flame-ionization detection is a validated method for quantifying this compound. The procedure involves:

- Sample preparation : Extraction using pH 9.0 buffer and an internal standard (e.g., caffeine) followed by phase separation.

- Chromatographic conditions : A 60 cm × 6.3 mm column with temperature programming (e.g., starting at 200°C and ramping to 250°C).

- Validation : Comparison against a Standard solution to ensure accuracy and precision .

This method is codified in pharmacopeial standards (USP/NF) and is critical for ensuring batch consistency in formulations containing this compound .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

Key safety protocols include:

- Carcinogenicity : Classified as a Category 2 carcinogen (suspected human carcinogen). Use fume hoods and avoid inhalation/contact .

- PPE : Wear nitrile gloves, lab coats, and eye protection.

- Spill management : Collect spills using absorbent materials and dispose via approved hazardous waste facilities .

- Storage : Keep in a locked, ventilated cabinet away from incompatible substances (e.g., strong oxidizers) .

Advanced: How can researchers address contradictions in the reported analgesic efficacy of this compound compared to codeine or aspirin?

Answer:

Contradictions arise from historical clinical trial design flaws (e.g., inadequate blinding, small sample sizes). To resolve these:

- Meta-analysis : Pool data from double-blind studies (e.g., 20 trials identified in a review of 243 articles) to statistically re-efficacy .

- Mechanistic studies : Compare opioid receptor binding affinity (Propoxyphene’s μ-opioid partial agonism) to codeine’s full agonism using in vitro receptor assays.

- Dose-response modeling : Establish equivalence thresholds using standardized pain scales (e.g., Visual Analog Scale) .

Advanced: What experimental models are appropriate for evaluating the abuse potential of this compound?

Answer:

- Animal models : Rodent self-administration assays or conditioned place preference (CPP) tests to measure reward liability. Propoxyphene’s lower abuse potential compared to full agonists can be contextualized using dose-response curves .

- Pharmacokinetic studies : Compare bioavailability and plasma half-life between hydrochloride and napsylate salts (e.g., delayed absorption of napsylate reduces peak plasma concentrations, lowering acute toxicity risks) .

- Human behavioral assays : Post-marketing surveillance data to correlate preclinical findings with real-world misuse patterns .

Advanced: What methodological approaches are used to assess the pharmacokinetic interactions of this compound in combination therapies?

Answer:

- In vitro CYP450 inhibition assays : Propoxyphene is metabolized via CYP3A4 and inhibits CYP2D6. Screen for drug-drug interactions using human liver microsomes .

- In vivo crossover studies : Administer Propoxyphene with common co-analgesics (e.g., acetaminophen) in animal models (e.g., dogs) and measure plasma levels via LC-MS/MS. For example, concurrent use with acetaminophen may alter hepatic metabolism .

- Population pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., renal impairment) affecting clearance .

Advanced: How can impurities and related compounds in this compound samples be identified and quantified?

Answer:

- Chromatographic separation : Use HPLC with UV detection (e.g., 220 nm) and reference standards (e.g., USP Propoxyphene Related Compound A and B) to resolve degradation products like a-d-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol hydrochloride .

- Forced degradation studies : Expose samples to heat, light, and acidic/alkaline conditions to simulate stability profiles.

- Mass spectrometry : High-resolution LC-MS/MS to confirm structural identities of unknown impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。